4-pyridin-2-yl-1H-indole
Description
Historical Context and Evolution of Indole (B1671886) Derivatives in Natural Products and Pharmaceuticals
The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous and vital structure in the realm of biologically active molecules. nih.gov Its journey in science began in 1866 when Adolf von Baeyer first synthesized it from the oxidation of the dye indigo. nih.gov This foundational discovery paved the way for recognizing indole as a core component in a vast array of natural products that are fundamental to life and medicine.
The indole ring is present in the essential amino acid tryptophan, which serves as a biosynthetic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin, both crucial regulators of mood, sleep, and appetite. iucr.org Beyond these fundamental biomolecules, the indole motif is the structural backbone of many complex alkaloids with potent pharmacological activities. mdpi.com For instance, vincristine (B1662923) and vinblastine, derived from the Madagascar periwinkle (Catharanthus roseus), are indispensable anticancer drugs that work by inhibiting mitosis. wikipedia.orgnrfhh.com Another notable example is reserpine, an alkaloid from the Rauwolfia species, which was one of the first drugs used to treat hypertension and psychosis. iucr.orgwikipedia.org
The rich chemical reactivity and the ability of the indole nucleus to mimic protein structures have cemented its status as a "privileged scaffold" in medicinal chemistry. nrfhh.comresearchgate.net Researchers have extensively modified the indole ring to develop a multitude of synthetic drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.govnih.gov The versatility of the indole framework continues to make it a focal point for the design of novel therapeutic agents. nrfhh.comnih.gov
The Significance of Pyridine (B92270) as a Privileged Scaffold in Drug Design and Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone of medicinal chemistry, often referred to as a "privileged scaffold" due to its frequent appearance in approved drugs. semanticscholar.org It is an isostere of benzene and is found in over 7,000 pharmaceutical compounds, highlighting its importance in drug design.
Naturally, the pyridine structure is found in essential biomolecules such as the vitamins niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as in alkaloids like nicotine. nih.gov The nitrogen atom in the pyridine ring imparts unique properties that are highly advantageous for drug development. It can act as a hydrogen bond acceptor and its basicity allows for the formation of salts, which can significantly improve the water solubility and bioavailability of drug candidates. nih.govnih.gov
The pyridine scaffold's versatility allows for easy functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule. nih.govnih.gov This adaptability has led to the development of a wide spectrum of drugs with pyridine cores, demonstrating activities as antimicrobial, antiviral, anticancer, antihypertensive, and anti-inflammatory agents. nih.govresearchgate.net The continued success of pyridine-containing drugs ensures its prominent role in the ongoing search for new and improved therapeutics. semanticscholar.orgtandfonline.com
Rationale for Research on Fused and Hybrid Indole-Pyridine Molecular Architectures, with a Focus on 4-pyridin-2-yl-1H-indole and its Derivatives
The proven success of both indole and pyridine scaffolds as individual pharmacophores provides a strong rationale for the design and synthesis of hybrid molecules that incorporate both rings. The goal of creating such hybrids is to combine the unique biological activities and advantageous physicochemical properties of each moiety, potentially leading to novel compounds with enhanced potency, selectivity, or improved drug-like characteristics.
Research into pyridinyl-indole derivatives has yielded a plethora of compounds with significant biological potential, particularly in oncology. For example, various isomers and derivatives have been synthesized and investigated for their potent anticancer activities. Studies have shown that compounds like 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides act as novel anticancer agents by targeting the orphan nuclear receptor Nur77 or by inducing a form of cell death called methuosis. nih.govnih.govtandfonline.com Other related structures, such as N-(pyridin-4-yl)-2-oxo-acetamide derivatives of indole, have been identified as highly potent cytotoxic agents that inhibit tubulin polymerization. researchgate.net
Furthermore, linking a pyridine ring to an indole core can modulate activity across different biological targets. For instance, 2-pyridin-2-yl-1H-indole derivatives have been studied for their binding affinity to the estrogen receptor and their unique photophysical properties, suggesting potential applications in both therapeutics and diagnostics. nih.gov The specific point of attachment between the two rings is crucial and significantly influences the biological activity. Research has explored derivatives with the pyridine ring attached at the indole-2, indole-3, and indole-5 positions, often with other functional groups, leading to compounds with anti-HIV, kinase inhibitory, and broad cytotoxic effects. mdpi.comnih.govtandfonline.com
This extensive body of research on various pyridinyl-indole isomers underscores the rich chemical space and therapeutic potential of this hybrid scaffold. The specific, relatively underexplored compound, This compound , represents a logical next step in this line of inquiry. By positioning the pyridine ring at the C4-position of the indole, a unique spatial arrangement is created that could lead to novel interactions with biological targets. The exploration of this compound and its derivatives is therefore a rational strategy to discover new lead compounds with potentially unique pharmacological profiles, building upon the established success of its constituent privileged scaffolds.
Structure
3D Structure
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-pyridin-2-yl-1H-indole |
InChI |
InChI=1S/C13H10N2/c1-2-8-14-12(5-1)10-4-3-6-13-11(10)7-9-15-13/h1-9,15H |
InChI Key |
AGQNUQOLXFDQMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Molecular Architecture, Conformational Analysis, and Structural Characterization of 4 Pyridin 2 Yl 1h Indole Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural investigation of 4-pyridin-2-yl-1H-indole derivatives. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provide complementary information, enabling a comprehensive understanding of the molecule's constitution.
High-Resolution Mass Spectrometry for Elemental Composition and Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition and molecular weight of this compound derivatives. nih.govtandfonline.com Employing techniques such as electrospray ionization (ESI), HRMS provides precise mass measurements that confirm the molecular formula, allowing differentiation from isomers or other related compounds.
Tandem mass spectrometry (MS/MS) experiments further illuminate the molecular structure by inducing fragmentation and analyzing the resulting patterns. For pyridinyl-indole scaffolds, characteristic fragmentation includes the cleavage of the bond between the two heterocyclic rings. This typically produces fragments corresponding to the pyridine (B92270) ring (e.g., at a mass-to-charge ratio m/z of 79) and various indole-derived ions (e.g., in the m/z range of 115-145), depending on the specific fragmentation pathway. These fragmentation pathways offer additional structural confirmation and insight into the gas-phase stability of the molecule.
Table 1: Representative Mass Spectrometry Data for Pyridinyl-Indole Derivatives
| Technique | Ionization Mode | Observation | Significance | Reference |
|---|---|---|---|---|
| HRMS | ESI | Accurate mass measurement | Confirms elemental composition and molecular formula. | nih.govtandfonline.comacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Spatial Arrangement
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the atom connectivity and spatial relationships within this compound derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. ajgreenchem.com
In ¹H NMR spectra, the proton on the indole (B1671886) nitrogen (N-H) typically appears as a singlet at a downfield chemical shift, often above 9.5 ppm. ajgreenchem.com Aromatic protons on both the indole and pyridine rings resonate in the range of 6.9 to 8.5 ppm. ajgreenchem.com The specific chemical shifts and coupling constants (J-values) help to assign protons to their exact positions on the rings.
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. For related derivatives, aromatic carbons of both the indole and pyridine rings typically appear in the 110 to 160 ppm range. Two-dimensional NMR techniques, such as HSQC and HMBC, are often used to correlate proton and carbon signals, confirming the complete structural assignment. researchgate.net
Table 2: Typical NMR Chemical Shift Ranges for Pyridinyl-Indole Scaffolds
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Indole N-H | > 9.5 (singlet) | ajgreenchem.com |
| ¹H | Aromatic C-H | 6.9 - 8.5 (multiplets) | ajgreenchem.com |
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography provides the most definitive, high-resolution insight into the three-dimensional molecular structure of this compound derivatives in the solid state. This technique allows for the precise determination of bond lengths, angles, and the nature of intermolecular forces that govern the crystal packing. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Single-crystal X-ray diffraction studies on related 2-aryl-1H-indole derivatives reveal key structural parameters. The indole ring system generally maintains a high degree of planarity, which is characteristic of aromatic heterocycles. researchgate.net However, the substituent at the 4-position introduces specific geometric features. For instance, in a related 2-(phenyl)-5-nitro-1H-indole derivative, the C-C bond connecting the two aromatic rings exhibits partial double-bond character due to conjugation. The dihedral angle, which describes the twist between the planes of the indole and pyridine rings, is a crucial parameter. In one analyzed crystal structure of a related compound, this interplanar dihedral angle was found to be 17.91(4)°. mdpi.com In another series of triazolo-pyridazino-indole derivatives, the twist angle between the indole and an adjacent triazole ring was found to be between 4.94° and 12.65°. mdpi.com
Table 3: Selected Crystallographic Data for a Related 2-Aryl-Indole Derivative
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Describes the basic crystal symmetry. | mdpi.com |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. | mdpi.com |
| Interplanar Dihedral Angle | 17.91(4)° | Quantifies the twist between the indole and attached aryl ring. | mdpi.com |
| C(6)-C(7) Bond Length | 1.3749(15) Å | Indicates a relatively short bond within the indole C6 ring. | mdpi.com |
Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms
The way individual molecules of this compound pack in a crystal is dictated by a network of non-covalent intermolecular interactions. acs.org These interactions, including hydrogen bonds and π-π stacking, create a stable, three-dimensional supramolecular assembly. researchgate.net
Table 4: Common Intermolecular Interactions in Indole Derivative Crystals
| Interaction Type | Description | Typical Distance / Geometry | Reference |
|---|---|---|---|
| N-H···π | Hydrogen bond from indole N-H to an adjacent π-system. | ~3.4 Å | acs.org |
| π-π Stacking | Attraction between parallel aromatic rings. | Inter-centroid distance ~2.77 - 3.78 Å | researchgate.netacs.org |
| O-H···N / N-H···O | Classical hydrogen bonds in substituted derivatives. | Form inversion dimers and chains. | researchgate.net |
Conformational Landscape and Dynamic Behavior
Studies on related structures show that the molecule can exist as a dynamic ensemble of distinct conformers. nih.gov For example, in derivatives where a flexible linker connects the indole to another ring system, the substituent can adopt various orientations. researchgate.netmdpi.com In one study of 3-(tetrahydropyridin-4-yl)-1H-indoles, the tetrahydropyridine (B1245486) ring was found to be significantly rotated relative to the indole plane, with dihedral angles ranging from 7° to 30°. researchgate.net The conformation observed in a crystal structure represents a low-energy state, but in solution or in a biological pocket, the molecule can adopt different, functionally relevant shapes. acs.org This dynamic behavior and the ability to adopt specific conformations are crucial for the molecule's interactions with biological macromolecules. nih.govacs.org
Analysis of Rotational Barriers and Preferred Conformations
The single bond connecting the pyridine and indole rings in derivatives of this compound is a critical structural feature that allows for rotation. However, this rotation is often hindered by the steric bulk of substituents near the bond, which can lead to the existence of stable rotational isomers known as atropisomers. The energy required to overcome this rotational hindrance is known as the rotational barrier.
Computational studies and experimental methods, such as variable temperature Nuclear Magnetic Resonance (VT-NMR), are employed to determine the magnitude of these barriers. For instance, studies on axially chiral 2-pyridylimino-3-pyridyl-thiazolidine-4-ones and their thione analogues have revealed rotational barriers around the N-C(pyridyl) bond ranging from 46 to 116 kJ/mol. This wide range highlights the significant influence of substituents on the rotational energy landscape. Furthermore, protonation of the pyridine nitrogen with acids like trifluoroacetic acid (TFA) has been observed to lower the rotational barrier by stabilizing the transition state through hydrogen bonding interactions.
In a study of N-(2-pyrimidyl)carbamates, which share a similar nitrogen-containing heterocyclic structure, the rotational barriers were found to be exceptionally low (<9 kcal/mol). nd.edu This was attributed to the increased single bond character of the C-N bond, a result of the strong electron-withdrawing nature of the pyrimidyl ring. nd.eduacs.org X-ray crystallography and computational data confirmed that these carbamates have C(carbonyl)-N bonds that are, on average, 0.03 Å longer than those in related N-phenylcarbamates. acs.org Computational studies on 3-(pyridin-2-yl)quinazolin-4-one derivatives have also been used to reveal the rotational pathway and stereochemistry of dynamic diastereomers that form due to restricted rotation. nih.gov
The preferred conformation of these bi-aryl systems is a balance between conjugative effects, which favor planarity, and steric hindrance, which forces the rings to twist relative to each other. X-ray crystallography of 2-aryl/pyridin-2-yl-1H-indole derivatives has provided insight into their solid-state conformations and binding modes within biological targets like the hepsin protease. researchgate.netnih.gov These studies show that the indole core generally maintains its planarity, while a distinct dihedral (twist) angle exists between the indole and pyridine rings.
| Compound Class | Method | Rotational Barrier (kJ/mol) | Key Influencing Factor |
| Axially Chiral Pyridyl-Thiazolidines | VT-NMR / Thermal Racemization | 46 - 116 | Substituents on thiazolidine (B150603) ring |
| N-(2-pyrimidyl)carbamates | NMR / DFT Calculation | < 38 (<9 kcal/mol) | Electron-withdrawing pyrimidyl ring |
| Tertiary Pyridyl Carbamates | NMR Spectroscopy | ~42.7 (10.2 kcal/mol) | Coalescence temperature of rotamers |
| Tertiary Phenyl Carbamates | NMR Spectroscopy | ~51.5 (12.3 kcal/mol) | Coalescence temperature of rotamers |
This table summarizes reported rotational barriers for various pyridine-containing compounds, illustrating the impact of structural and electronic factors. Data derived from studies on related heterocyclic systems. nd.edu
Tautomeric Considerations in Indole-Pyridine Systems
Tautomerism, the interconversion of structural isomers through proton migration, is a critical consideration in heterocyclic systems like this compound. frontiersin.org The presence of both a proton-donating group (the indole N-H) and proton-accepting sites (the pyridine nitrogen) creates the potential for multiple tautomeric forms to exist in equilibrium. acs.org The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and electronic nature of the molecule. frontiersin.org
A pertinent example is the extensively studied isomer, 2-(2'-pyridyl)indole. acs.org While this compound predominantly exists in its indole form, N-methylation followed by deprotonation with a mild base yields a stable tautomer: (E)-1-methyl-2-(2'-indolenylidene)-1,2-dihydropyridine. acs.org Molecular orbital calculations for this system indicate that the indole form is substantially more stable than its tautomer by approximately 40 kcal/mol. acs.org
The different tautomers exhibit distinct physicochemical properties. The indole form typically absorbs light at shorter wavelengths and is strongly fluorescent. In contrast, the dihydropyridine (B1217469) tautomer shows a significant bathochromic shift (a shift to longer wavelengths) in its absorption spectrum and is only weakly emissive. acs.org This phenomenon, where the color and emission properties change based on the tautomeric form, is an example of solvatochromism.
While the N-H proton of the indole is the most common site for tautomerization, other forms can be considered. For example, keto-enol tautomerism is a well-known process in related heterocyclic compounds such as pyridones and pyrimidones. nih.gov In the context of this compound derivatives, particularly those with hydroxyl substituents on the pyridine ring, a similar equilibrium between a hydroxypyridine (enol) form and a pyridone (keto) form could be possible, further diversifying the chemical landscape. Studies on indirubin, an indole-based compound, show that oxime derivatives can exist in oxime, nitrone, and nitroso tautomeric forms. frontiersin.org
| Property | Indole Form (of N-methylated 2-(2'-pyridyl)indole) | Dihydropyridine Tautomer |
| Relative Stability | More stable by ~40 kcal/mol (calculated) | Less stable |
| Absorption Spectrum | Shorter wavelength | Bathochromic shift (longer wavelength) |
| Emission | Strongly emitting (fluorescent) | Weakly emitting |
This table compares the properties of the two main tautomeric forms observed in a closely related N-methylated pyridinyl-indole system, highlighting the significant impact of tautomerism on molecular characteristics. acs.org
Computational Chemistry and Molecular Modeling in the Study of 4 Pyridin 2 Yl 1h Indole
Quantum Chemical Investigations
Detailed quantum chemical investigations on 4-pyridin-2-yl-1H-indole are not found in the existing literature. Consequently, specific data regarding its electronic structure, stability, reactivity, molecular orbitals, electrostatic potential, and orbital interactions cannot be reported.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity
There are no available studies that use DFT to calculate the optimized geometry, electronic structure, or reactivity descriptors for this compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
No published FMO analysis exists for this compound. As a result, information on its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap, which are crucial for predicting chemical reactivity, is unavailable.
Calculation of Electrostatic Potential (MEP) Surfaces
The calculation and analysis of the Molecular Electrostatic Potential (MEP) surface for this compound, which would identify sites for electrophilic and nucleophilic attack, have not been reported.
Natural Bond Orbital (NBO) Analysis
There are no NBO analysis results for this compound. Such an analysis would provide insights into hyperconjugative interactions and charge delocalization within the molecule, but this information is not available.
Molecular Docking and Ligand-Protein Interaction Studies
Prediction of Binding Modes and Affinities with Target Biomolecules
Specific molecular docking studies predicting the binding modes and affinities of this compound with any target biomolecules have not been found in the scientific literature. While related indole-pyridine structures are often investigated as potential ligands for various protein targets, this particular compound has not been the subject of such published research.
Identification of Key Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking, Hydrophobic Contacts)
The structural arrangement of this compound, featuring an indole (B1671886) ring system linked to a pyridine (B92270) ring, allows for a variety of non-covalent intermolecular interactions that are crucial for its packing in the solid state and its binding to biological targets.
Hydrogen Bonding: The indole moiety contains a nitrogen-hydrogen (N-H) group that can act as a hydrogen bond donor. The nitrogen atom in the pyridine ring, conversely, is a characteristic hydrogen bond acceptor. mdpi.com This donor-acceptor pairing facilitates the formation of specific hydrogen bonds, such as N-H···N interactions, which can direct molecular self-assembly and are critical for recognizing binding sites in proteins. mdpi.com In biological contexts, the carbonyl oxygen atoms of a protein backbone or acidic amino acid residues can also serve as hydrogen bond acceptors for the indole N-H.
Pi-Stacking (π-π Interactions): Both the indole and pyridine rings are aromatic systems rich in π-electrons, making them prone to pi-stacking interactions. rsc.org These interactions can occur in several geometries, including face-to-face and face-to-edge (T-shaped) arrangements. The strength of these stacking interactions is influenced by the electron density of the rings. rsc.org Studies on related structures have shown that pi-pi stacking interactions, with distances around 3.3 to 3.5 Å, play a significant role in the stability of crystal lattices and in the association with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. acs.orgmdpi.com
Other notable interactions include C-H···π contacts, where a C-H bond acts as a weak donor to an aromatic π-system, further stabilizing the molecular complex. mdpi.commdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful method to study the time-dependent behavior of molecular systems, providing a dynamic picture of how this compound interacts with its environment, particularly with biological macromolecules like proteins.
Investigation of Ligand-Receptor Complex Stability and Dynamics
Once a potential binding pose of this compound within a receptor is identified, typically through molecular docking, MD simulations are employed to assess the stability of this complex. researchgate.net By simulating the movement of every atom in the system over time (from nanoseconds to microseconds), researchers can observe whether the ligand remains securely in the binding pocket or if it dissociates. mdpi.com
Key metrics used to evaluate stability include:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to its initial docked pose is monitored. A low and stable RMSD value over the simulation time suggests a stable binding mode.
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand-receptor complex. nih.gov These calculations provide a quantitative measure of binding affinity, helping to rank different derivatives or compare them to known inhibitors. Studies on related pyrimidine (B1678525) derivatives have shown that polar interactions, particularly electrostatic contributions, are often crucial for stabilizing the complex. nih.gov
MD simulations can validate docking results and provide a more realistic representation of the interactions governing the stability of the ligand-receptor complex. researchgate.netnih.gov
Conformational Changes and Water Molecule Effects in Binding Pockets
A static picture of a ligand in a binding pocket is often insufficient. MD simulations excel at revealing the dynamic conformational changes that occur in both the ligand and the receptor upon binding. elifesciences.org For instance, the binding of a ligand can induce subtle or significant shifts in the positions of amino acid side chains or even larger movements of protein loops to accommodate the ligand, a phenomenon known as "induced fit." mdpi.com
Water molecules play a critical and complex role in ligand binding, and their effects are explicitly studied using MD simulations. researchgate.net
Displacement of Water: Unfavorable water molecules in a hydrophobic binding pocket are displaced upon ligand binding, a key driver of the hydrophobic effect.
Mediating Interactions: Some water molecules are conserved and form stable hydrogen bond bridges between the ligand and the protein, contributing significantly to binding affinity. researchgate.net
Second Hydration Shell: Research has shown that even water molecules in the second hydration shell, which are not in direct contact with the ligand, can be critical for protein-ligand recognition and can influence binding kinetics. researchgate.net
Understanding these dynamic changes and the explicit role of water provides a more complete and accurate model of the binding event, which is essential for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of 2D- and 3D-QSAR Models (e.g., CoMFA, CoMSIA) for Activity Prediction
For a series of this compound derivatives with known biological activities, QSAR models can be developed to predict the activity of new, unsynthesized analogs.
2D-QSAR: These models correlate activity with physicochemical descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices. Studies on indole derivatives have successfully used 2D-QSAR to guide the synthesis of promising candidates. nih.govmdpi.com
3D-QSAR: These models provide a more detailed understanding by considering the 3D properties of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods. tandfonline.com
CoMFA calculates steric and electrostatic fields around an aligned set of molecules and correlates these fields with biological activity. nih.gov
CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more nuanced model. nih.govresearchgate.net
The results of 3D-QSAR are visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. tandfonline.com For example, a map might show that a bulky, electropositive substituent is favored in one region, while a small, electronegative group is preferred in another. The predictive power of these models is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.netacs.org
Table 1: Example Statistical Results from 3D-QSAR Studies on Heterocyclic Compounds This table presents typical validation metrics from various studies to illustrate the predictive power of CoMFA and CoMSIA models. Note that these are from studies on related scaffolds, not specifically this compound.
| Study Subject | Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Test Set) | Reference |
|---|---|---|---|---|---|
| Indolinone Derivatives | CoMFA | 0.737 | 0.907 | - | acs.org |
| Indolinone Derivatives | CoMSIA | 0.824 | 0.991 | - | acs.org |
| Indole-thiadiazole Derivatives | CoMFA | 0.68 | 0.91 | 0.96 | nih.gov |
| Indole-thiadiazole Derivatives | CoMSIA | 0.62 | 0.90 | 0.96 | nih.gov |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to be recognized by a specific biological target. For the this compound scaffold, a pharmacophore model might include features such as a hydrogen bond donor (indole N-H), a hydrogen bond acceptor (pyridine N), and aromatic/hydrophobic regions. nih.gov
This pharmacophore hypothesis can be generated based on the structures of known active compounds or from the ligand-receptor complex itself. nih.govmdpi.com Once developed and validated, the pharmacophore model serves as a 3D query for virtual screening. nih.gov Large chemical databases containing millions of compounds are rapidly searched to identify molecules that match the pharmacophoric features. researchgate.net This process filters the vast chemical space down to a manageable number of "hits" that are more likely to be active. These hits can then be subjected to more computationally intensive studies, like molecular docking and MD simulations, before being selected for chemical synthesis and biological testing. This workflow significantly accelerates the discovery of novel lead compounds. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of 4 Pyridin 2 Yl 1h Indole Derivatives
Systematic Modification of the Indole (B1671886) Ring System and its Impact on Biological Activity
The indole nucleus is a cornerstone of this molecular class, and substitutions at its various positions are pivotal in determining biological activity.
The strategic placement of substituents on the indole ring can dramatically alter a compound's interaction with its biological target.
N1 Position: The nitrogen at position 1 of the indole ring is a critical interaction point. In studies on fused pyrido-indole systems (tetrahydro-γ-carbolines), alkylation at the N1 position with a methyl group led to a marked reduction in activity, suggesting that the N-H group may act as a crucial hydrogen bond donor for target engagement. ijpsonline.com Similarly, for a series of EZH2 inhibitors featuring an indole core, modifications at the N1 position were a key area of optimization. chim.it
C2 and C3 Positions: While specific SAR data for C2 substitution on the 4-pyridin-2-yl-1H-indole scaffold is limited, studies on related indole structures provide valuable inferences. For 1H-indole-2-carboxamides, which are allosteric modulators of the CB1 receptor, the presence of short alkyl side chains at the C3 position was found to be preferable for maintaining activity. nih.gov
C5 Position: The C5 position has been shown to be a tolerant site for substitution, often leading to enhanced potency. In the 1H-indole-2-carboxamide series, introducing a halogen (chloro or fluoro) at C5 resulted in more potent compounds. nih.gov In a different series of anticancer agents, relocating a bulky substituent from the C4 to the C5 position of the indole ring dramatically increased the desired vacuolization-inducing effect. nih.gov
C7 Position: Exploration of the C7 position in a class of indole-based HIV-1 attachment inhibitors revealed that substitution with various 5- and 6-membered heteroaryl groups could yield highly potent, picomolar inhibitors. nih.gov These modifications not only boosted potency but also improved pharmacokinetic profiles, such as intravenous clearance and half-life in rats. nih.gov
| Position | Modification | Effect on Biological Activity | Compound Series | Reference |
| N1 | Methylation | Decreased activity | Tetrahydro-γ-carbolines | ijpsonline.com |
| C3 | Short alkyl chain | Preferred for activity | 1H-Indole-2-carboxamides | nih.gov |
| C5 | Chloro or Fluoro | Enhanced potency | 1H-Indole-2-carboxamides | nih.gov |
| C5 | Relocation of bulky group from C4 | Significantly increased activity | Pyrimidine-indole-carbohydrazides | nih.gov |
| C7 | Heteroaryl substitution | Highly potent inhibitors, improved PK | HIV-1 Attachment Inhibitors | nih.gov |
Ring Fusion and Spiro-Annulation Effects
Creating a more rigid molecular structure through ring fusion or spiro-annulation is a powerful strategy to enhance binding affinity by pre-organizing the molecule into its bioactive conformation.
Ring Fusion: Fusing the indole and pyridine (B92270) rings to create structures like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (also known as tetrahydro-γ-carbolines) has proven to be a successful strategy. This approach conformationally locks the two aromatic systems, reducing the entropic penalty upon binding to a target. This strategy led to the discovery of a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR). ijpsonline.comresearchgate.net Similarly, constraining the indole nucleus by cyclizing it into a 4,5-dihydro-1H-benzo[g]indole scaffold enhanced inhibitory efficacy against metallo-β-lactamases. acs.org
Spiro-Annulation: The creation of spirocycles at the C3 position of the indole ring is another advanced method to explore chemical space and introduce conformational rigidity. Syntheses of spiro[indoline-3,4′-pyridine] and spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives have been developed. researchgate.netmdpi.com These complex, three-dimensional structures are of significant interest in drug discovery as the incorporation of spirocyclic scaffolds can lead to improved pharmacokinetic properties. For instance, an enantioselective [3 + 3] annulation reaction has been developed to produce chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives with high efficiency. mdpi.com
Role of the Pyridine Ring Substitution Pattern in Functional Modulation
The position of the nitrogen atom within the pyridine ring and the nature of substituents on the ring itself are key determinants of activity.
Positional Isomers: The relative orientation of the indole and pyridine rings is crucial. For example, derivatives of (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one have been identified as potent inducers of methuosis, highlighting the significance of the pyridin-4-yl isomer in this specific biological context. nih.gov In other cases, replacing a phenyl ring with a pyridine ring was shown to improve metabolic stability and potency, a strategy that underscores the favorable properties imparted by the pyridine heterocycle. mdpi.com
Substituent Effects: General SAR analyses of diverse pyridine derivatives have shown that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH), can enhance antiproliferative activity. Conversely, bulky groups or halogens may sometimes decrease activity. researchgate.net In a series of CYP17A1 inhibitors, a di-cyano substituted pyridine-indole hybrid demonstrated increased potency compared to the drug abiraterone, indicating that electron-withdrawing groups can also be beneficial depending on the target.
| Pyridine Modification | Observation | Impact | Compound Class | Reference |
| Phenyl to Pyridine Ring | Replacement of a phenyl group with pyridine | Improved metabolic stability and potency | General drug design | mdpi.com |
| Isomer Position | Pyridin-4-yl isomer | Essential for methuosis induction | Indolyl-propenone derivatives | nih.gov |
| Substitution | Methoxy (-OCH₃) or Hydroxyl (-OH) groups | Enhanced antiproliferative activity | General pyridine derivatives | researchgate.net |
| Substitution | Di-cyano substitution | Increased inhibitory potency | CYP17A1 inhibitors |
Influence of Pyridine Hybridization and Aromaticity
The inherent chemical properties of the pyridine ring, including its aromaticity and the sp²-hybridized nitrogen atom, play a fundamental role in molecular interactions. The nitrogen atom acts as a hydrogen bond acceptor, a critical feature for binding to many biological targets. mdpi.com This ability to form specific, directional interactions often contributes to the improved potency and selectivity seen when a pyridine ring is incorporated into a drug candidate. mdpi.com
Furthermore, the aromatic π-system of the pyridine ring can engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket. Modifying the hybridization, for instance, by using a dihydropyridine (B1217469) ring, alters the geometry and electronic distribution, providing another avenue for optimizing a compound's pharmacological profile. mdpi.com
Significance of Linker Regions and Conformationally Constrained Analogues
The region connecting the indole and pyridine rings dictates their spatial relationship and flexibility, which are critical for optimal interaction with a biological target.
Linker Modifications: The nature of the linker can be varied to fine-tune activity. For example, derivatives incorporating a carbonyl linker, such as [2-(pyridin-2-yl)carbonyl]-1H-indol-3-yl]acetic acids, have been investigated as selective COX-2 inhibitors. The linker's length, rigidity, and chemical functionality are all parameters that can be adjusted to optimize the orientation of the two key ring systems.
Conformational Restriction: As discussed previously (see 6.1.2), rigidly linking the two moieties is a powerful strategy. Fused systems, such as the tetrahydro-γ-carbolines, eliminate the rotational freedom around a linker, locking the molecule in a specific conformation. ijpsonline.com This pre-organization can lead to a significant increase in potency and selectivity because the molecule does not need to expend as much conformational energy to adopt the correct binding pose, reducing the entropic penalty of the binding event. researchgate.net This principle has been successfully applied in drug design, where restricting flexibility is a common tactic to convert a flexible lead compound into a more potent and selective clinical candidate. researchgate.net
Future Perspectives in 4 Pyridin 2 Yl 1h Indole Research
Emerging Synthetic Strategies for Complex Indole-Pyridine Architectures
The development of novel and efficient synthetic methods is crucial for generating structurally diverse libraries of indole-pyridine compounds for biological evaluation. Modern strategies are moving beyond traditional methods to embrace more sophisticated and efficient approaches, such as cascade reactions and advanced catalytic systems. rsc.org
Key emerging strategies include:
Complexity-to-Diversity (Ctd) Strategies : This approach utilizes complex and readily available natural products, like the indole (B1671886) alkaloid yohimbine, as starting points. mdpi.com Through a series of ring-distortion transformations including cleavage, rearrangement, and fusion, a variety of structurally complex new scaffolds can be rapidly generated. mdpi.com
Cascade Reactions : These reactions, also known as tandem or domino reactions, allow for the construction of complex polycyclic indole structures in a single step from simpler precursors. rsc.org This can involve sequences like tandem [4+2]–[3+2] cycloadditions or acid-promoted cascade cyclizations to build intricate frameworks. rsc.org Palladium-catalyzed tandem fourfold C–H activation has also been used to synthesize fused tetracyclic indoles. rsc.org
Multi-Component Reactions (MCRs) : MCRs are highly efficient for creating molecular diversity. A one-pot, four-component condensation of 3-cyanocarbomethylindole, various aldehydes, 3-acetylindole, and ammonium (B1175870) acetate (B1210297) has been successfully employed to synthesize 2,6-bis(1H-indol-3-yl)pyridines, which are analogues of the marine alkaloid nortopsentin. mdpi.comresearchgate.net
Advanced Catalytic Cross-Coupling : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are being optimized to link indole and pyridine (B92270) fragments with high efficiency. acs.org Research has focused on developing highly active catalyst/ligand systems with low loadings to afford functionalized 2-[6-(triazinyl)-pyridin-2-yl]-1H-indoles in high yields. acs.org Similarly, gold-catalyzed cascade reactions are being explored for the synthesis of fused N-heterocycles. researchgate.net
Molecular Editing and Ring Expansion : Innovative methods are being developed to directly convert existing heterocyclic systems into new ones. For example, α-chlorodiazirines can serve as precursors to chlorocarbenes, which facilitate the ring expansion of indoles into quinolines, offering a direct route to modify the core scaffold. nsf.gov
Table 1: Overview of Emerging Synthetic Strategies for Indole-Pyridine Architectures
| Strategy | Description | Key Features | Reference(s) |
|---|---|---|---|
| Complexity-to-Diversity (Ctd) | Uses complex natural indole alkaloids as starting materials to generate diverse scaffolds via ring distortion. | Rapid generation of high complexity; leverages existing stereochemistry. | mdpi.com |
| Cascade Reactions | Multi-reaction sequences in a single pot to build polycyclic structures from simple precursors. | High atom economy; operational simplicity; rapid construction of complexity. | rsc.org |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form a product containing parts of all reactants. | High efficiency; diversity-oriented; convergent synthesis. | mdpi.com, researchgate.net |
| Catalytic Cross-Coupling | Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to form C-C bonds between indole and pyridine moieties. | High functional group tolerance; optimized for low catalyst loading and high yields. | acs.org |
| Molecular Editing | Direct chemical transformation of one heterocyclic ring into another, such as indole-to-quinoline ring expansion. | Enables novel structural diversification from common scaffolds. | nsf.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Biological Activity
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-analyze cycle. mednexus.orgucl.ac.uk These computational tools are increasingly being applied to the design of indole derivatives to predict their biological activities and optimize their properties before synthesis, thereby reducing costs and failure rates in later stages. espublisher.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) : 2D-QSAR models have been successfully used to create equations that show predictive strength for the biological activity of indole derivatives. espublisher.com These models help in identifying key structural features that correlate with a compound's potency, such as its ability to inhibit a specific enzyme. espublisher.com
Molecular Docking and Dynamics : Computational approaches like molecular docking are used to predict how a ligand, such as an indole derivative, will bind to the active site of a biological target. espublisher.comnih.gov This helps in screening large virtual libraries and prioritizing compounds for synthesis. espublisher.com For instance, docking studies have been used to identify indole derivatives as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) and BCL-2. espublisher.comorientjchem.org Following docking, molecular dynamics (MD) simulations can refine the binding affinity calculations and assess the stability of the ligand-receptor complex over time. espublisher.comnih.gov
De Novo Design and Lead Optimization : AI and ML algorithms can be used not only to screen existing compounds but also to design novel molecules (de novo design) with desired properties. researchgate.net By analyzing vast datasets, these models can suggest new chemical structures, including complex indole-pyridine architectures, that are predicted to have high activity and favorable pharmacokinetic profiles. nih.gov Computational tools guide the design of new ligands by predicting how noncovalent interactions can be tuned to enhance reactivity and selectivity for a specific biological target. acs.org
Table 2: Application of AI/ML in the Design of Indole-Based Compounds
| AI/ML Technique | Application | Example | Reference(s) |
|---|---|---|---|
| QSAR | Predicts biological activity (e.g., IC₅₀) based on chemical structure. | Predicting the inhibitory potential of indole derivatives against the IDO1 enzyme. | espublisher.com |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a molecular target. | Identifying N-((3-aminophenyl)(1H-indol-3-yl)methyl)-N-methylaniline as a potential BCL-2 inhibitor. | orientjchem.org |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess binding stability. | Confirming the stable binding of an indole derivative to the estrogen receptor α (ERα). | nih.gov |
| Computational Design | Guides the synthesis of new ligands by predicting structure-activity relationships. | Designing ligands to achieve C5-borylation of indoles with high selectivity. | acs.org |
Exploration of Novel Molecular Targets and Polypharmacology Approaches
A key direction in the development of 4-pyridin-2-yl-1H-indole derivatives is the identification of novel molecular targets to address unmet medical needs. Concurrently, there is a growing interest in polypharmacology—the concept of designing single molecules that can modulate multiple targets simultaneously to achieve a greater therapeutic effect or to combat drug resistance. mdpi.comseqt.org
Identification of Novel Targets : Research has moved beyond traditional targets to identify new proteins and pathways modulated by indole-pyridine compounds. For example, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were found to be potent modulators of Nur77, an orphan nuclear receptor implicated in cancer, with one compound showing good in vivo anti-hepatocellular carcinoma activity. researchgate.net Other studies have identified Cyclin-Dependent Kinase 9 (CDK9) as a promising target for indole derivatives bearing a 4-(pyridin-3-yl)pyrimidine (B11918198) moiety, leading to the development of potential anticancer agents that induce apoptosis. nih.govarabjchem.org
Multi-Targeting and Polypharmacology : The indole-pyridine scaffold is well-suited for a "one-molecule-multiple targets" strategy. mdpi.com Compounds may be designed to interact with multiple sites on one target or with several different enzymes, which can reduce the likelihood of bacteria or cancer cells developing resistance. mdpi.com For instance, bis(indolyl)pyridine analogues of nortopsentin have been investigated for their mechanisms of action against multiple bacterial enzymes, including thymidylate kinase and DNA gyrase B. mdpi.com In another context, certain indole derivatives have been found to inhibit the SARS-CoV-2 spike protein's interaction with the ACE2 receptor, demonstrating potential as antiviral agents. nih.gov
Broadening Therapeutic Areas : The exploration of new targets has expanded the potential therapeutic applications of these compounds. Beyond cancer, research suggests indole-pyridine structures may interact with neurotransmitter pathways, making them candidates for neurological disorders.
Table 3: Novel Molecular Targets for Indole-Pyridine Derivatives
| Compound Class | Molecular Target(s) | Potential Therapeutic Area | Reference(s) |
|---|---|---|---|
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 | Cancer (Hepatocellular Carcinoma) | researchgate.net |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole derivatives | Cyclin-Dependent Kinase 9 (CDK9) | Cancer, HIV | nih.gov, arabjchem.org |
| Bis-indolyl pyridines | SARS-CoV-2 Spike Protein / ACE2 Interface | COVID-19 | nih.gov |
| Bis(indolyl)pyridine analogues | Thymidylate kinase, DNA gyrase B, DNA topoisomerase IV | Bacterial Infections | mdpi.com |
| 3-piperidin-4-yl-1H-indoles | Unspecified (whole-cell activity) | Malaria (Plasmodium falciparum) | ijpsr.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-pyridin-2-yl-1H-indole, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves coupling pyridine derivatives with indole precursors under basic conditions. For example, a base-catalyzed reaction at 50–200°C facilitates the formation of the pyridinyl-indole scaffold . Multi-step protocols may include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or cyclization reactions. Optimization involves adjusting temperature, solvent polarity (e.g., DMF or toluene), and catalyst loading. Purity is confirmed via NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity and purity of this compound derivatives?
- Answer : Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and heterocyclic moieties.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺).
- HPLC : Assess purity (>95% recommended for pharmacological studies).
- X-ray crystallography : Resolve ambiguous stereochemistry .
Q. What physicochemical properties are critical for solubility and stability studies of this compound?
- Answer : Key properties include:
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Answer : Discrepancies often arise from assay conditions or structural impurities. Strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations.
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation.
- Orthogonal Assays : Confirm target engagement (e.g., SPR for binding affinity).
- Structural Analog Comparison : Compare with toxicologically characterized compounds (e.g., 1-methyl-2-(piperidin-4-yl)-1H-indole) .
Q. What methodologies are recommended for studying the pharmacokinetic (PK) profile of this compound?
- Answer :
- In Vitro ADME : Assess CYP450 inhibition (e.g., CYP3A4/2D6 isoforms) and plasma protein binding.
- In Vivo PK : Administer via IV/oral routes in rodent models; collect plasma samples for LC-MS/MS analysis.
- Toxicokinetics : Monitor liver/kidney function markers (e.g., ALT, creatinine) .
Q. How can cross-coupling reactions be optimized to improve yields of this compound analogues?
- Answer : For Pd-catalyzed reactions (e.g., Buchwald-Hartwig amidation):
- Ligand Screening : Use XPhos or SPhos for electron-deficient pyridines.
- Solvent Optimization : Replace DMF with dioxane to reduce side reactions.
- Temperature Gradients : Stepwise heating (80°C → 120°C) minimizes decomposition.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Answer : Prioritize assays aligned with mechanistic hypotheses:
- Cell Viability : MTT or ATP-based assays (e.g., IC50 determination in HeLa or MCF-7 cells).
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using radiometric assays.
- Reference Compounds : Compare with bisindolylmaleimide derivatives (e.g., B3931) .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
- Answer :
- Core Modifications : Vary substituents on the pyridine (e.g., Cl, OMe) and indole (e.g., N-alkylation) rings.
- 3D-QSAR Models : Use CoMFA or CoMSIA to predict bioactivity.
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., pyridine nitrogen) .
Safety & Compliance
Q. What safety protocols are essential when handling this compound in the laboratory?
- Answer :
- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact).
- Ventilation : Use fume hoods for solvent-based reactions.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal.
- First Aid : Immediate rinsing for spills (15 min eye/skin exposure) .
Tables
Table 1: Key Analytical Parameters for this compound Derivatives
| Parameter | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | ~214–350 g/mol | |
| Aqueous Solubility | Shake-flask (pH 7.4) | 10–50 µM | |
| Plasma Stability (t1/2) | LC-MS/MS (human plasma) | >2 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
